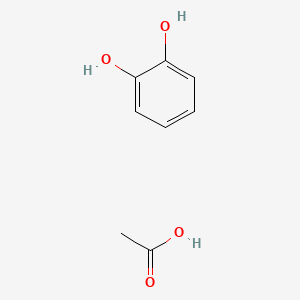
Acetic acid;benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catechol is an ortho isomer of the three isomeric benzenediols and is a colorless compound that occurs naturally in trace amounts . This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Catechol acetate can be synthesized through several methods. One common method involves the acetylation of catechol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of catechol acetate and acetic acid as a byproduct.
Industrial Production Methods
In industrial settings, catechol acetate is produced through the acetylation of catechol using acetic anhydride. The process involves mixing catechol with acetic anhydride and heating the mixture to a specific temperature to facilitate the reaction. The reaction is then quenched, and the product is purified through distillation or recrystallization to obtain high-purity catechol acetate .
Análisis De Reacciones Químicas
Types of Reactions
Catechol acetate undergoes various chemical reactions, including:
Oxidation: Catechol acetate can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of catechol acetate can yield catechol and acetic acid.
Substitution: Catechol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Catechol and acetic acid
Substitution: Various substituted catechols depending on the nucleophile used
Aplicaciones Científicas De Investigación
Catechol acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of catechol acetate involves its interaction with various molecular targets and pathways. In biological systems, catechol acetate can inhibit enzymes such as catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines . This inhibition can lead to increased levels of catecholamines, affecting various physiological processes. Additionally, catechol acetate can undergo redox reactions, forming reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Catechol acetate can be compared with other similar compounds such as:
Hydroquinone (benzene-1,4-diol): Hydroquinone is another dihydroxybenzene isomer with applications in photography and as a reducing agent.
Resorcinol (benzene-1,3-diol): Resorcinol is used in the production of resins and adhesives and has antiseptic properties.
Uniqueness
Catechol acetate is unique due to its combined properties of catechol and acetic acid, making it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a precursor in organic synthesis further highlight its importance.
Propiedades
Número CAS |
151195-78-7 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
acetic acid;benzene-1,2-diol |
InChI |
InChI=1S/C6H6O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h1-4,7-8H;1H3,(H,3,4) |
Clave InChI |
GZZSZTGDQJSEQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


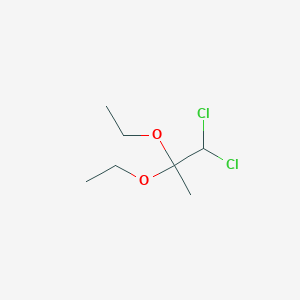
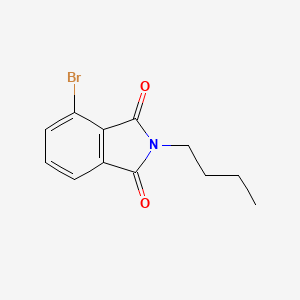
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
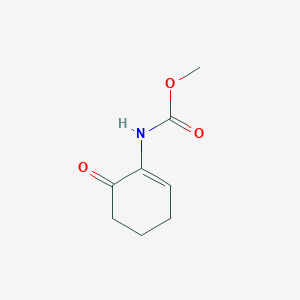


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
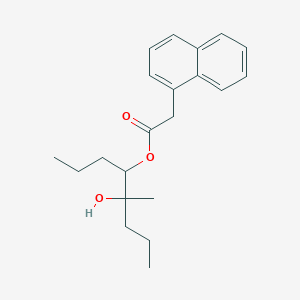


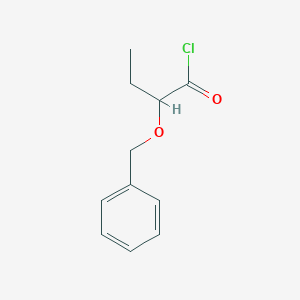
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
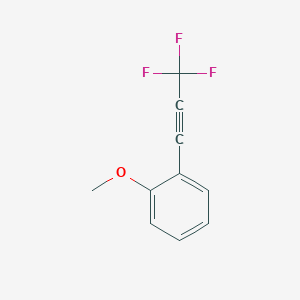
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
